molecular formula C17H17N3S2 B2497136 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 339018-94-9

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Cat. No.: B2497136
CAS No.: 339018-94-9
M. Wt: 327.46
InChI Key: QXHRPAQZAJCPEG-UHFFFAOYSA-N
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Description

    Starting Materials: Intermediate from the previous step and pyrrolidine.

    Reaction Conditions: Nucleophilic substitution reaction under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are Tubulin and EZH2 . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. EZH2 is an enzyme that plays a crucial role in gene regulation by adding methyl groups to histones, which can lead to the repression of gene expression.

Mode of Action

This compound interacts with its targets by inhibiting their function. It has been found to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This leads to cell cycle arrest at the G2/M phase . As an EZH2 inhibitor, it prevents the methylation of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of tubulin affects the cell cycle pathway , leading to cell cycle arrest . The inhibition of EZH2 affects the histone methylation pathway , leading to changes in gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The compound’s potent antiproliferative activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . In particular, it has demonstrated potent antitumor activity against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions

  • Formation of Thieno[3,2-d]pyrimidine Core:

      Starting Materials: 2-aminothiophene and a suitable aldehyde.

      Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[3,2-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrrolidinyl group can be reduced under specific conditions to form secondary amines.

    Substitution: The thieno[3,2-d]pyrimidine core can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology:

Medicine:

    Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Other derivatives with different substituents on the thieno[3,2-d]pyrimidine core.

    Benzylsulfanyl Compounds: Compounds with benzylsulfanyl groups attached to different heterocyclic cores.

    Pyrrolidinyl Derivatives: Compounds with pyrrolidinyl groups attached to various aromatic and heterocyclic systems.

Uniqueness: 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHRPAQZAJCPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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